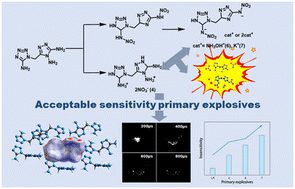N-Methylene-C bridged tetrazole and 1,2,4-triazole energetic salts as promising primary explosives†
CrystEngComm Pub Date: 2023-11-21 DOI: 10.1039/D3CE01051A
Abstract
The development of energetic materials with acceptable sensitivity and high energy is a crucial target in explosive research. Primary explosives serve as special metastable energy materials extensively employed in military and civilian activities. Numerous studies are focused on identifying new candidates for this category. However, these newly developed primary explosives often suffer from drawbacks such as the inclusion of heavy metal ions or azide groups, which can lead to environmental concerns and compromised safety levels. In this study, a series of high-energy salts based on nitrogen-rich heterocycles linked by N-methylene-C, which are free from heavy metal ions and azide groups, were designed and synthesized. The molecular structures of the involved compounds were confirmed using single-crystal X-ray diffraction. Additionally, Hirshfeld and independent gradient model analyses of these compounds were conducted to investigate the intermolecular interactions and elucidate the relationship between the interactions and the molecular stabilities. Finally, the thermal stability, energetic properties and electrical initiation properties of compounds 4, 6·2H2O, and 7 were investigated and the results indicate that these compounds are potential primary explosives.


Recommended Literature
- [1] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [2] Recent advances in MXene-based force sensors: a mini-review
- [3] Adsorption based realistic molecular model of amorphous kerogen
- [4] Highly enantioselective organocatalytic Strecker reaction of cyclic N-acyl trifluoromethylketimines: synthesis of anti-HIV drug DPC 083†
- [5] Ascertaining genuine SERS spectra of p-aminothiophenol
- [6] Correction: Recent developments in photonic, plasmonic and hybrid nanowire waveguides
- [7] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†
- [8] Carbon phosphide monolayers with superior carrier mobility†
- [9] Microfluidic devices for imaging neurological response of Drosophila melanogaster larva to auditory stimulus†
- [10] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 118290-05-4
-
CAS no.: 136088-69-2









